Territrem A, a meroterpenoid with potent acetylcholinesterase inhibitory activity, originates from a complex biosynthetic gene cluster (BGC) within the Aspergillus terreus genome. Genomic analyses reveal that this BGC spans approximately 33 kilobases and comprises 11–15 co-regulated genes, including a non-reducing polyketide synthase (NR-PKS), prenyltransferase, cytochrome P450 oxidases, and transporters [2] [9]. The core NR-PKS (designated ausA or terA) synthesizes the polyketide precursor 3,5-dimethylorsellinic acid (DMOA), while a separate prenyltransferase gene (ausN) catalyzes farnesyl pyrophosphate attachment [2] [6].
Table 1: Core Genes in the Territrem A Biosynthetic Cluster
| Gene | Function | Protein Domains |
|---|---|---|
| terA/ausA | Polyketide synthase | SAT-KS-AT-PT-ACP-CMeT-TE |
| terB | 6-Hydroxymellein synthase | SDR family dehydrogenase |
| terC/ausN | Prenyltransferase | UbiA-like prenyltransferase |
| terD | FAD-dependent monooxygenase | Flavin-binding domain |
| terR | Transcription factor | Zn₂Cys₆ binuclear cluster |
Notably, the Territrem BGC exhibits a discontinuous genomic arrangement in Aspergillus terreus, with critical genes split across two chromosomal regions. This contrasts with the typical contiguous organization of fungal secondary metabolite clusters. The ausA (PKS) and ausN (prenyltransferase) reside on different chromosomes, requiring coordinated transcriptional regulation [2] [9]. Genomic comparisons across Aspergillus section Terrei reveal that 53% of secondary metabolite families are species-specific, highlighting the evolutionary diversification of BGCs like Territrem’s [9].
Territrem A biosynthesis proceeds through four enzymatic stages:
Table 2: Key Enzymatic Transformations in Territrem A Biosynthesis
| Reaction Step | Enzyme Class | Chemical Transformation |
|---|---|---|
| DMOA formation | NR-PKS (TerA) | Acetyl-CoA + 4 malonyl-CoA → 3,5-dimethylorsellinic acid |
| Prenylation | Prenyltransferase (TerC) | DMOA + FPP → 3-farnesyl-DMOA |
| Epoxidation | FAD-monooxygenase (TerD) | Allylic epoxidation of farnesyl chain |
| Ring formation | Multicopper oxidase (TerF) | Oxidative cyclization to tetrahydrofuran |
The bicyclic decalin system in Territrem A arises from a spontaneous Diels-Alder cyclization of the farnesylated intermediate, a rare non-enzymatic step in fungal meroterpenoid pathways [5] [7].
Territrem A synthesis is tightly regulated by nutrient-sensing and stress-response pathways:
Table 3: Transcription Factors Regulating Territrem Production
| Regulator | Regulatory Class | Environmental Signal | Effect on Territrem |
|---|---|---|---|
| TerR | Zn₂Cys₆ pathway-specific TF | Cluster autoinduction | Essential activator (5–16x increase when overexpressed) |
| AreA | GATA-type TF | Nitrogen starvation | Derepression of BGC (3x induction) |
| HapX | bZIP TF | Iron depletion | Activation under low iron (2.5x induction) |
| StuA | APSES-type TF | Morphological development | Repressor (ΔstuA increases yield 4x) |
These regulatory interconnections position Territrem A as a competition molecule in rhizosphere environments, where nitrogen/iron limitation and plant-derived methionine trigger its production [6] [9].
The biosynthetic capacity for Territrem-like meroterpenoids varies significantly across Aspergillus:
Key evolutionary adaptations include:
Figure 1: Proposed Model for Cross-Species Meroterpenoid Diversity
Aspergillus terreus │ ├──► Territrem A (Tetrahydrofuran core) │ ├── TerF multicopper oxidase │ └── P450 oxidative tailoring │ Aspergillus nidulans │ ├──► Austinol (6/6/6 tricyclic scaffold) │ ├── AusL terpene cyclase │ └── AusK P450 │ Aspergillus floccosus └──► Spiroterreusnoid (Spiro-lactone) ├── FAD-oxidase variant └── Divergent terpene cyclase These biosynthetic differences correlate with ecological niche adaptation: Aspergillus terreus leverages Territrem for plant root colonization (phytotoxin activity), while Aspergillus fumigatus lacks this advantage [6] [9].
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